Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate is a chemical compound with a complex structure, featuring a piperidine ring substituted with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the bromination and chlorination of pyridine to obtain 3-bromo-5-chloropyridine. This intermediate is then reacted with piperidine-4-carboxylate under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate include:
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Another pyridine derivative with similar chemical properties.
3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: Compounds with similar structural motifs and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H16BrClN2O2 |
---|---|
Molecular Weight |
347.63 g/mol |
IUPAC Name |
ethyl 1-(3-bromo-5-chloropyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H16BrClN2O2/c1-2-19-13(18)9-3-5-17(6-4-9)12-11(14)7-10(15)8-16-12/h7-9H,2-6H2,1H3 |
InChI Key |
WZGVRBHKGBJVNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.